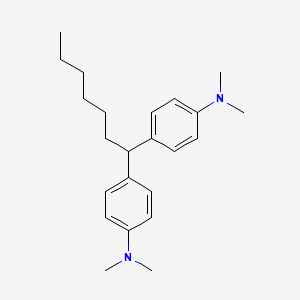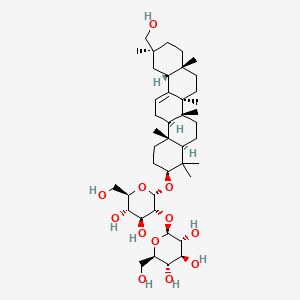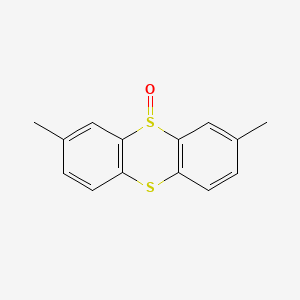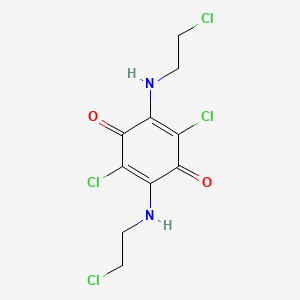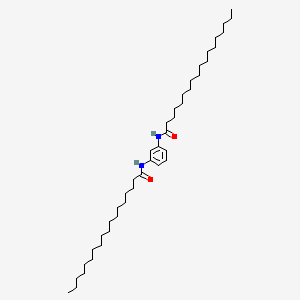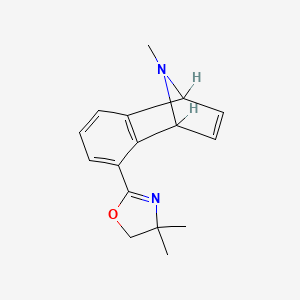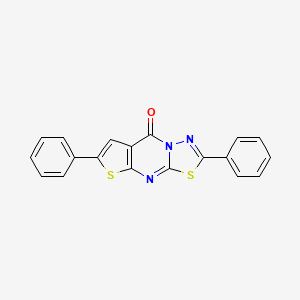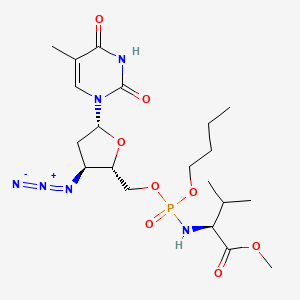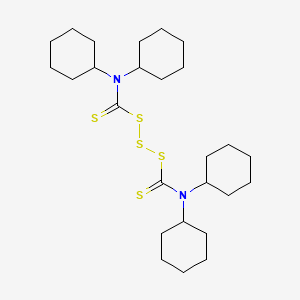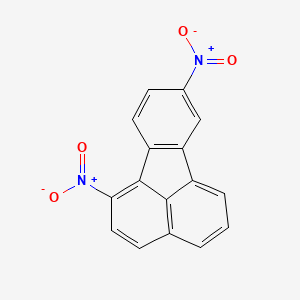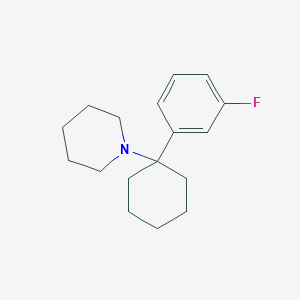
Bis(4-nonylphenyl) phenyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-nonylphenyl) phenyl phosphite: is an organophosphorus compound widely used as an antioxidant and stabilizer in various industrial applications. It is particularly valued for its ability to protect polymers from degradation caused by heat and oxidative stress. This compound is a phosphite ester, characterized by the presence of phosphorus bonded to three phenyl groups, two of which are substituted with nonyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(4-nonylphenyl) phenyl phosphite can be synthesized through the reaction of nonylphenol with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows:
- A base, such as triethylamine , is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is heated to facilitate the formation of the phosphite ester.
Nonylphenol: reacts with in a solvent such as toluene.
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-nonylphenyl) phenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce nonylphenol and phosphoric acid.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Various nucleophiles can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphates and nonylphenol.
Hydrolysis: Nonylphenol and phosphoric acid.
Substitution: Depending on the nucleophile, various substituted phosphites can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-nonylphenyl) phenyl phosphite is used as a stabilizer in the production of polymers, preventing degradation during processing and extending the lifespan of the final product.
Biology: In biological research, this compound is studied for its potential effects on cellular processes, particularly its role in protecting cells from oxidative stress.
Medicine: While not widely used in medicine, its antioxidant properties are of interest for developing new therapeutic agents that can mitigate oxidative damage in biological systems.
Industry: Industrially, this compound is used in the manufacturing of plastics, rubber, and other materials that require stabilization against thermal and oxidative degradation.
Wirkmechanismus
The primary mechanism by which bis(4-nonylphenyl) phenyl phosphite exerts its effects is through its antioxidant activity. It acts by donating electrons to neutralize free radicals, thereby preventing the oxidative degradation of polymers and other materials. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause damage to the polymer chains.
Vergleich Mit ähnlichen Verbindungen
- Tris(nonylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- Bis(p-nonylphenyl) phosphate
Comparison: Bis(4-nonylphenyl) phenyl phosphite is unique in its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to tris(nonylphenyl) phosphite, it has a different balance of hydrophobic and hydrophilic characteristics, affecting its solubility and reactivity. Its antioxidant efficiency may also vary compared to other similar compounds, making it suitable for specific applications where others may not perform as well.
Eigenschaften
CAS-Nummer |
20227-30-9 |
|---|---|
Molekularformel |
C36H51O3P |
Molekulargewicht |
562.8 g/mol |
IUPAC-Name |
bis(4-nonylphenyl) phenyl phosphite |
InChI |
InChI=1S/C36H51O3P/c1-3-5-7-9-11-13-16-20-32-24-28-35(29-25-32)38-40(37-34-22-18-15-19-23-34)39-36-30-26-33(27-31-36)21-17-14-12-10-8-6-4-2/h15,18-19,22-31H,3-14,16-17,20-21H2,1-2H3 |
InChI-Schlüssel |
ZGLHIOTXRPICRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=C(C=C3)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


